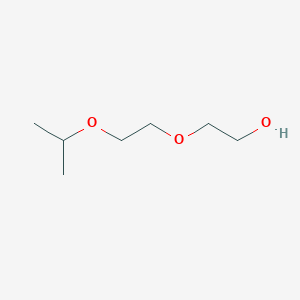![molecular formula C10H21N3O5 B1619902 Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid CAS No. 5460-54-8](/img/structure/B1619902.png)
Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid , also known by its synonyms such as 6-aminocaproic acid , ε-amino-n-caproic acid , and EACA , is a compound with the molecular formula C<sub>10</sub>H<sub>21</sub>N<sub>3</sub>O<sub>5</sub> . Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves the condensation of acetic acid (ethanoic acid) with 2-amino-6-aminohexanoic acid (also known as lysine analog ). The reaction typically occurs under controlled conditions, yielding the desired product. Researchers have investigated various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid consists of a six-carbon aliphatic chain with an amino group at the sixth carbon. The presence of the acetyl group (CH<sub>3</sub>C=O) attached to the amino group adds complexity to its structure. The compound’s three-dimensional arrangement influences its biological activity.
Chemical Reactions Analysis
- Amide Formation : The compound contains an amide linkage formed between the carboxylic acid group of acetic acid and the amino group of 2-amino-6-aminohexanoic acid. This amide bond is crucial for its stability and function.
- Hydrolysis : Under specific conditions, hydrolysis of the amide bond can occur, leading to the breakdown of the compound into its constituent parts.
- Interaction with Metal Ions : The carboxylic acid group can coordinate with metal ions, affecting its reactivity and solubility.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 204-206°C .
- pKa Values : The pKa values are 4.43 (for the carboxylic acid group) and 10.75 (for the amino group).
- Solubility : It is moderately soluble in water due to its polar nature.
- Stability : The compound is stable under normal storage conditions.
Safety And Hazards
- Toxicity : While generally considered safe, excessive consumption may lead to adverse effects.
- Handling Precautions : Proper handling and protective equipment are necessary during synthesis and laboratory work.
- Environmental Impact : Disposal should follow local regulations to prevent environmental contamination.
Orientations Futures
Research on Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid continues to explore its applications beyond blood clotting. Investigating its potential in drug delivery, tissue engineering, and other biomedical fields remains an exciting avenue for future studies.
Please note that this analysis is based on available literature, and further research may provide additional insights into this intriguing compound123456.
Propriétés
Numéro CAS |
5460-54-8 |
|---|---|
Nom du produit |
Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |
Formule moléculaire |
C10H21N3O5 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
acetic acid;2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H17N3O3.C2H4O2/c9-5-7(12)11-4-2-1-3-6(10)8(13)14;1-2(3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H3,(H,3,4) |
Clé InChI |
PDXJQCGHIWLBFP-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |
SMILES canonique |
CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |
Autres numéros CAS |
5460-54-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, bis([1,1'-biphenyl]-4-yl)diphenyl-](/img/structure/B1619824.png)











